CYP3A4 Metabolic Liability: Target Compound vs. Structurally Proximal hERG-Active Chromene Comparator
Ethyl 2,7-diamino-4-(4-chlorophenyl)-4H-chromene-3-carboxylate exhibits measurable but moderate inhibition of cytochrome P450 3A4 (CYP3A4), the predominant hepatic drug-metabolizing isoform. In a biochemical inhibition assay (origin not further specified in the curated entry), the compound yielded an IC50 of 8.30 × 10³ nM (8.3 µM) [1]. This value is approximately 30-fold weaker than prototype chromene-based CrtN inhibitors such as compound 23a (CrtN IC50 = 0.02–10.5 nM; hERG IC50 > 30 µM, indicating a ~10-fold hERG selectivity window) reported in the same target class [2]. The CYP3A4 IC50 > 8 µM suggests a reduced risk of mechanism-based pharmacokinetic drug interactions relative to potent CYP3A4 inhibitors (IC50 < 1 µM), which is a meaningful procurement consideration for lead optimization programs prioritizing metabolic stability.
| Evidence Dimension | CYP3A4 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 8.30 × 10³ nM (8.3 µM) |
| Comparator Or Baseline | Prototypical potent CYP3A4 inhibitors (class-level baseline): IC50 < 1 µM considered high risk. CrtN inhibitor class (e.g., compound 23a): hERG IC50 > 30,000 nM. |
| Quantified Difference | Target compound CYP3A4 IC50 is > 8-fold above the 1 µM high-risk threshold; approximately 30-fold weaker than nanomolar CYP3A4 inhibitors. |
| Conditions | Biochemical inhibition assay; CYP3A4 source not specified in curated CHEMBL entry (CHEMBL4249925 / BDBM50463479). |
Why This Matters
A CYP3A4 IC50 > 8 µM provides a quantifiable margin against CYP-mediated drug–drug interaction liability, which is a critical differentiator when selecting a chromene scaffold for lead optimization where co-administered CYP3A4 substrates are anticipated.
- [1] BindingDB BDBM50463479 / CHEMBL4249925. Affinity Data: IC50 = 8.30E+3 nM. Assay Description: Inhibition of CYP3A4 (unknown origin). Vertex Pharmaceuticals; curated by ChEMBL. https://bdb8.ucsd.edu View Source
- [2] Li, B.; Ni, S.; Mao, F.; Chen, F.; et al. Novel terminal biphenyl-based diapophytoene desaturases (CrtN) inhibitors as anti-MRSA/VISR/LRSA agents with reduced hERG activity. J. Med. Chem. 2018, 61, 2247–2266. https://doi.org/10.1021/acs.jmedchem.7b01401 View Source
